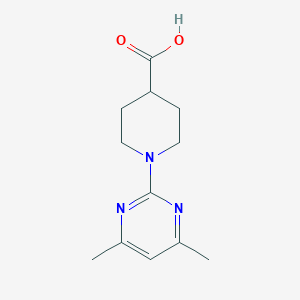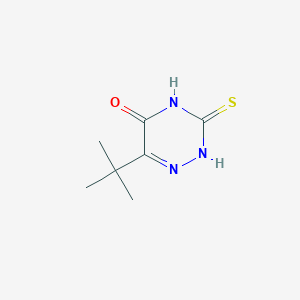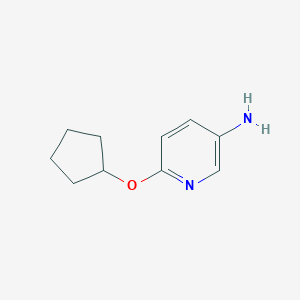![molecular formula C12H14S4 B182031 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane CAS No. 69922-37-8](/img/structure/B182031.png)
2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and materials science.
Mechanism Of Action
The mechanism of action of 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane is not fully understood. However, it has been suggested that it may exert its biological effects through the modulation of redox signaling pathways and the inhibition of enzymes involved in oxidative stress and inflammation.
Biochemical And Physiological Effects
2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, reduce oxidative stress and inflammation, and enhance cognitive function in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane in lab experiments include its high stability, low toxicity, and ease of synthesis. However, its limitations include its relatively low solubility in water and its potential to undergo oxidation in the presence of air and light.
Future Directions
Future research on 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane could focus on the following areas:
1. Investigating its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and infectious diseases.
2. Exploring its potential as a building block for the synthesis of new materials with conductive and optical properties.
3. Elucidating its mechanism of action and identifying its molecular targets.
4. Developing new methods for the synthesis of 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane with improved yields and purity.
5. Conducting further studies to assess its safety and efficacy in preclinical and clinical settings.
In conclusion, 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new materials and therapeutic agents with significant scientific and technological impact.
Synthesis Methods
The synthesis of 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane can be achieved through various methods, including the reaction of 4-bromo-1,3-dithiole-2-one with 4-(2-bromoethyl)phenyl sulfide in the presence of a palladium catalyst. Another method involves the reaction of 4-(2-bromoethyl)phenyl sulfide with potassium 1,3-dithiole-2-thione-4,5-dithiolate. The synthesis of 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane requires careful attention to detail and control over reaction conditions to ensure a high yield and purity of the final product.
Scientific Research Applications
2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane has shown potential applications in various scientific research fields. In materials science, it has been used as a building block for the synthesis of conductive polymers and molecular wires. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, neurodegenerative diseases, and infectious diseases. Additionally, it has been studied for its antioxidant and anti-inflammatory properties.
properties
CAS RN |
69922-37-8 |
|---|---|
Product Name |
2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane |
Molecular Formula |
C12H14S4 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
2-[4-(1,3-dithiolan-2-yl)phenyl]-1,3-dithiolane |
InChI |
InChI=1S/C12H14S4/c1-2-10(12-15-7-8-16-12)4-3-9(1)11-13-5-6-14-11/h1-4,11-12H,5-8H2 |
InChI Key |
PGBFPRKWAGYWOP-UHFFFAOYSA-N |
SMILES |
C1CSC(S1)C2=CC=C(C=C2)C3SCCS3 |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)C3SCCS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B181949.png)
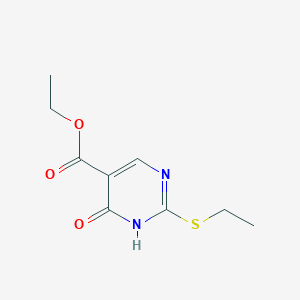
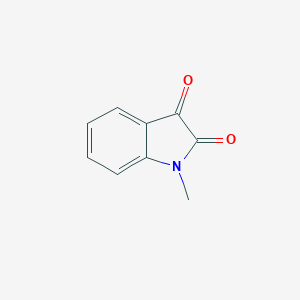
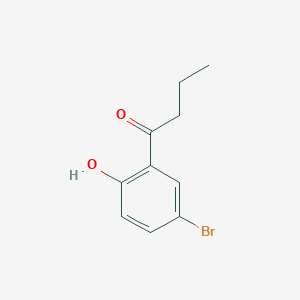
![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)
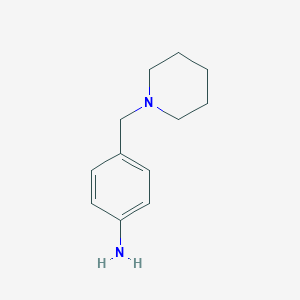
![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B181959.png)
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)

![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)
